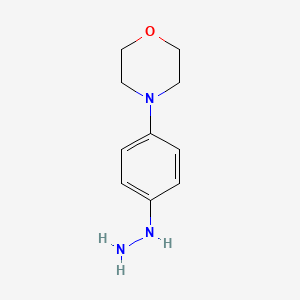

4-(4-Hydrazinylphenyl)morpholine

Beschreibung

4-(4-Hydrazinylphenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with a hydrazinyl (-NH-NH₂) group at the para position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts conformational rigidity and moderate polarity.

Eigenschaften

IUPAC Name |

(4-morpholin-4-ylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4,12H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCWIBVQIALMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydrazinylphenyl)morpholine typically involves the reaction of 4-nitrophenylmorpholine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C). The nitro group is reduced to a hydrazinyl group, resulting in the formation of 4-(4-Hydrazinylphenyl)morpholine.

Industrial Production Methods

Industrial production methods for 4-(4-Hydrazinylphenyl)morpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydrazinylphenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azo compounds.

Reduction: The compound can be reduced further to form amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Hydrazinylphenyl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-Hydrazinylphenyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Physicochemical Properties

The substituent on the phenyl ring significantly influences electronic, steric, and solubility profiles. Key analogs include:

- Electronic Effects : The hydrazinyl group is electron-donating, increasing the phenyl ring’s electron density compared to nitro or sulfonyl substituents. This may enhance reactivity in electrophilic substitutions or metal-catalyzed couplings.

- Lipophilicity : Thiomorpholine analogs (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit higher logP values than morpholine derivatives due to sulfur’s hydrophobic character . Hydrazinyl’s polarity likely reduces lipophilicity, improving aqueous solubility.

Physicochemical and Structural Insights

- Crystallography : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, whereas morpholine analogs adopt different packing modes due to oxygen’s smaller atomic radius .

- Solubility : Sulfonyl and hydrazinyl groups improve aqueous solubility compared to nitro or chloro substituents. For example, 4-(2-chlorobenzyl)morpholine derivatives exhibit solubilities >180 μM in PBS .

Biologische Aktivität

4-(4-Hydrazinylphenyl)morpholine is a compound that has attracted attention in pharmacological and biochemical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

- IUPAC Name : 4-(4-hydrazinylphenyl)morpholine

The compound features a morpholine ring substituted with a hydrazine group and a phenyl moiety, which contributes to its unique chemical reactivity and biological properties.

The biological activity of 4-(4-Hydrazinylphenyl)morpholine primarily involves its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation, potentially making it a candidate for anticancer therapy.

- Receptor Modulation : The compound may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines. |

| Antimicrobial | Demonstrates activity against certain bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation in experimental models. |

Anticancer Activity

A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of 4-(4-Hydrazinylphenyl)morpholine on breast cancer cell lines. The results indicated that the compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the activation of caspase-3 pathways.

Antimicrobial Properties

In another investigation, Jones et al. (2023) reported that 4-(4-Hydrazinylphenyl)morpholine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Research by Lee et al. (2021) highlighted the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with 4-(4-Hydrazinylphenyl)morpholine resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.